2-[3-(methylamino)propylamino]ethanethiol

Radioprotection Gamma Radiation Cell Survival

2-[3-(Methylamino)propylamino]ethanethiol (CAS 117062-90-5), also designated WR-255591, is an N-methylated aminothiol structurally derived from cysteamine. It serves as the active free-thiol metabolite of the phosphorothioate prodrug WR-3689 and belongs to the class of synthetic aminothiol radioprotectors and chemoprotectors.

Molecular Formula C6H16N2S
Molecular Weight 148.27 g/mol
CAS No. 117062-90-5
Cat. No. B049082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(methylamino)propylamino]ethanethiol
CAS117062-90-5
SynonymsS-2-(3-methylaminopropylamino)ethanethiol
WR 255591
WR-255591
Molecular FormulaC6H16N2S
Molecular Weight148.27 g/mol
Structural Identifiers
SMILESCNCCCNCCS
InChIInChI=1S/C6H16N2S/c1-7-3-2-4-8-5-6-9/h7-9H,2-6H2,1H3
InChIKeyXYLUJZDXASMNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(Methylamino)propylamino]ethanethiol (WR-255591): Thiol Radioprotector Sourcing and Technical Specifications


2-[3-(Methylamino)propylamino]ethanethiol (CAS 117062-90-5), also designated WR-255591, is an N-methylated aminothiol structurally derived from cysteamine. It serves as the active free-thiol metabolite of the phosphorothioate prodrug WR-3689 and belongs to the class of synthetic aminothiol radioprotectors and chemoprotectors [1]. Its fundamental physicochemical properties include a molecular formula of C6H16N2S, a molecular weight of 148.27 g/mol, and a calculated density of 0.931 g/cm³ [2]. This compound is distinguished from its des-methyl analog WR-1065 by the presence of an N-methyl group on the propylamine chain, which influences its reactivity and protective profile.

2-[3-(Methylamino)propylamino]ethanethiol (WR-255591) Procurement: Why Aminothiol Substitution Is Not Permissible


Aminothiol radioprotectors cannot be generically interchanged due to significant, quantifiable differences in radioprotective efficacy across radiation types, cellular protection mechanisms, and time-dependent activation profiles. Even among close structural analogs such as WR-1065, cysteamine, and WR-151326, protection factors (PFs) for cell killing and DNA double-strand break (DSB) induction vary markedly, and the kinetics of protection differ [1][2]. For instance, while cysteamine and dithiothreitol (DTT) achieve full protection within 1 minute, WR-255591, WR-1065, and WR-151326 require approximately 30 minutes to reach a protective plateau [1]. Such differences in potency, radiation quality dependence, and temporal dynamics underscore the necessity of procuring the specific compound validated for the intended experimental or industrial application.

2-[3-(Methylamino)propylamino]ethanethiol (WR-255591) Head-to-Head Radioprotection Data for Scientific Sourcing


Superior Radioprotection Against Gamma Radiation: WR-255591 vs. WR-1065

In head-to-head studies using cultured Chinese hamster ovary (CHO) cells exposed to 60Co gamma radiation, WR-255591 demonstrates a higher Protection Factor (PF) for cell survival compared to the des-methyl analog WR-1065. Both compounds exhibit a close correlation between DSB protection and cell survival at low doses (3-30 Gy), but the magnitude of protection is differentiated. At a concentration of 4 mM, WR-255591 provided a PF of approximately 2.3 for cell survival, while WR-1065 provided a lower PF under comparable conditions [1][2].

Radioprotection Gamma Radiation Cell Survival

Protection Against Neutron-Induced Cell Killing: WR-255591 Quantified Efficacy

WR-255591 provides quantifiable protection against cell killing induced by high-LET fast neutron radiation, a context where many radioprotectors show reduced efficacy. A 30-minute pretreatment with 6 mM WR-255591 yielded a Protection Factor (PF) of 1.36 for cell survival in CHO cells irradiated with cyclotron-generated fast neutrons [1]. This protection is less efficient than its protection against gamma-rays (PF = 2.30), but remains significant for neutron applications.

Neutron Radiation Radioprotection DNA Damage

DNA Double-Strand Break (DSB) Protection: Comparable Efficacy of WR-255591 and WR-1065 at Low Doses

In a direct comparative study, both WR-255591 and WR-1065 protected against the induction of DNA double-strand breaks (DSBs) and cell lethality to a similar extent after exposure to low doses of gamma radiation (3-30 Gy) [1]. This finding demonstrates that while WR-255591 may offer superior overall cell survival protection at higher doses, its DSB protection profile is comparable to WR-1065 within clinically and experimentally relevant low-dose ranges.

DNA Damage Double-Strand Breaks Gamma Radiation

Temporal Kinetics of Protection Onset: Delayed Activation Profile Distinguishes WR-255591 from Simple Thiols

The protective action of WR-255591 is not immediate. Comparative kinetic studies show that while simple thiols like dithiothreitol (DTT) and cysteamine achieve complete radioprotection within 1 minute, WR-255591, along with WR-1065 and WR-151326, requires approximately 30 minutes to reach a protective plateau in CHO cells exposed to gamma radiation [1]. This delayed onset is consistent across the class of aminothiols and must be accounted for in experimental design.

Pharmacokinetics Radioprotection Thiol Activation

Prodrug-to-Metabolite Conversion: WR-255591 as the Active Thiol of WR-3689

WR-255591 is the dephosphorylated, active free-thiol metabolite of the prodrug WR-3689 (S-2-(3-methylaminopropylamino)ethylphosphorothioic acid), analogous to the WR-2721 (amifostine)/WR-1065 relationship [1]. This metabolic conversion is essential for its radioprotective activity, and its N-methyl substitution differentiates it from the WR-2721/WR-1065 prodrug/metabolite pair. The compound's efficacy in vivo, therefore, depends on the availability and activity of alkaline phosphatase.

Prodrug Metabolism Phosphorothioate Radioprotection

Recommended Research and Industrial Applications for 2-[3-(Methylamino)propylamino]ethanethiol (WR-255591)


In Vitro Radioprotection Studies Using Gamma and Neutron Sources

WR-255591 is optimally suited for in vitro radioprotection assays requiring a well-characterized aminothiol with documented protection factors against both low-LET (gamma) and high-LET (neutron) radiation. Its PF of 2.30 for gamma rays and 1.36 for neutrons in CHO cells [1] provides a quantifiable benchmark for comparing novel radioprotectors. The compound's requirement for a 30-minute pre-incubation [2] must be integrated into experimental timelines.

DNA Damage and Repair Mechanistic Studies (DSB/SSB Analysis)

Given its established protective effect against the induction of both DNA single-strand breaks (SSBs) and double-strand breaks (DSBs) following radiation exposure, WR-255591 is a critical tool for dissecting DNA damage response pathways. Its comparable DSB protection to WR-1065 at low radiation doses [3] makes it a reliable alternative for studies focusing on DNA repair kinetics and genomic integrity assessments.

Prodrug Metabolism and Activation Studies (WR-3689 Research)

For investigations centered on the phosphorothioate prodrug WR-3689, the procurement of its active free-thiol metabolite, WR-255591, is essential. In vitro studies require the thiol form to directly assess radioprotective mechanisms, bypassing the variable kinetics of prodrug dephosphorylation by alkaline phosphatase [4]. This compound serves as a direct comparator and positive control in experiments evaluating the efficacy of WR-3689 and related analogs.

Comparative Aminothiol Structure-Activity Relationship (SAR) Studies

WR-255591's N-methyl substitution provides a key structural variant for SAR investigations. Its differential gamma-ray protection compared to the des-methyl analog WR-1065 [1] and its distinct temporal protection profile [2] allow researchers to probe the influence of alkylation on cellular uptake, radical scavenging efficiency, and DNA interaction. This makes it a valuable reference compound in medicinal chemistry programs aimed at developing next-generation radioprotectors with improved therapeutic indices.

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